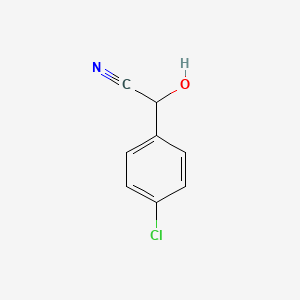
(R)-(+)-4-Chloromandelonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-(+)-4-Chloromandelonitrile is an organic compound with the molecular formula C8H6ClNO It is characterized by the presence of a chlorophenyl group attached to a hydroxyacetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(+)-4-Chloromandelonitrile typically involves the reaction of 4-chlorobenzaldehyde with cyanide ions in the presence of a base. One common method is the reaction of 4-chlorobenzaldehyde with sodium cyanide in an aqueous solution, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(R)-(+)-4-Chloromandelonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-2-oxoacetonitrile.
Reduction: 2-(4-Chlorophenyl)-2-aminoacetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(R)-(+)-4-Chloromandelonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (R)-(+)-4-Chloromandelonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxy and nitrile groups play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-2-hydroxyacetonitrile
- 2-(4-Fluorophenyl)-2-hydroxyacetonitrile
- 2-(4-Methylphenyl)-2-hydroxyacetonitrile
Uniqueness
(R)-(+)-4-Chloromandelonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H6ClNO |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H |
Clave InChI |
LSDSHEPNJSMUTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C#N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















